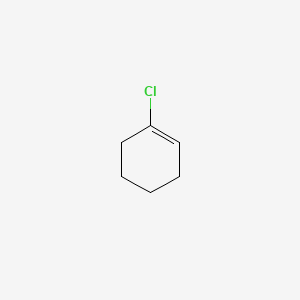

1-Chlorocyclohexene

Overview

Description

1-Chlorocyclohexene is an organic compound with the molecular formula C6H9Cl It is a chlorinated derivative of cyclohexene, characterized by the presence of a chlorine atom attached to the cyclohexene ring

Preparation Methods

1-Chlorocyclohexene can be synthesized through several methods:

Synthetic Routes: One common method involves the chlorination of cyclohexene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production: Industrially, this compound can be produced by the dehydrochlorination of 1,2-dichlorocyclohexane.

Chemical Reactions Analysis

1-Chlorocyclohexene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form cyclohexanol.

Addition Reactions: When treated with hydrogen bromide, this compound forms 1-bromo-1-chlorocyclohexane.

Oxidation and Reduction: The compound can be oxidized to form cyclohexanone or reduced to form cyclohexane under appropriate conditions.

Scientific Research Applications

1-Chlorocyclohexene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: This compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chlorocyclohexene involves its interaction with various molecular targets. For example, in substitution reactions, the chlorine atom can be replaced by other nucleophiles, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the chlorine atom, which affects the electron distribution within the molecule .

Comparison with Similar Compounds

1-Chlorocyclohexene can be compared with other similar compounds, such as:

Cyclohexyl Chloride: Unlike this compound, cyclohexyl chloride has the chlorine atom attached to a saturated carbon atom, making it less reactive in certain types of reactions.

1-Bromocyclohexene: This compound is similar to this compound but contains a bromine atom instead of chlorine, which can influence its reactivity and applications.

1-Fluorocyclohexene: The presence of a fluorine atom in place of chlorine can significantly alter the compound’s chemical properties and reactivity.

Properties

IUPAC Name |

1-chlorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAKPITZELZWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073243 | |

| Record name | 1-Chlorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-66-5, 88967-57-1 | |

| Record name | Cyclohexene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088967571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chlorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Chlorocyclohexene serves as a versatile starting material in organic synthesis. It can be used to generate cyclohexyne, a highly reactive intermediate, through elimination reactions with strong bases like phenyllithium. [, ] This intermediate can then undergo further reactions, such as additions, to form more complex molecules. For instance, reacting this compound with phenyllithium at high temperatures yields 1-phenylcyclohexene. [] Additionally, this compound is a key substrate in the synthesis of 1-cyanocyclohexene via a catalytic cyanation reaction using tetracyanocobaltate(I) as a catalyst. [] This reaction provides a convenient route to access a variety of substituted cycloalkenes, which are important building blocks in organic chemistry.

A: The presence of both a chlorine atom and a double bond within the cyclic structure of this compound dictates its reactivity. The chlorine atom, being electronegative, makes the adjacent carbon susceptible to nucleophilic attack. This enables reactions like the cyanation catalyzed by Nickel(0)-phosphine complexes where the cyanide group replaces the chlorine atom. [] The double bond participates in reactions like the Diels-Alder reaction, as evidenced by its use in synthesizing polycyclic cyclobutane derivatives. []

A: Studies using carbon-14 labeled this compound have been instrumental in elucidating the mechanism of its reaction with phenyllithium. When a mixture of this compound-2-^(14)C and this compound-6-^(14)C was reacted with phenyllithium, the resulting 1-phenylcyclohexene exhibited a distribution of the ^(14)C label, with 23% found at the 1-position. [] This observation strongly supports an elimination-addition mechanism involving a cyclohexyne intermediate, as opposed to a direct nucleophilic substitution.

A: this compound can undergo thermal cracking, a process involving high temperatures to break down molecules. [] In the presence of hydrogen chloride or hydrogen fluoride, it forms 1,1-dichlorocyclohexane, 1,1-difluorocyclohexane, and 1-chloro-1-fluorocyclohexane. [] These reactions highlight the potential for diverse transformations of this compound under different conditions.

A: While the provided research focuses on the synthetic utility of this compound, one study investigated the mutagenicity of its epoxide derivative, this compound oxide. [] This suggests a need for careful handling and further toxicological investigation of this compound and its derivatives, particularly given its potential use as a building block for more complex molecules.

A: Gas-liquid chromatography has been used to separate and analyze the products of this compound reactions. [] For instance, this technique helped identify the various halocyclohexane products formed when this compound reacts with hydrogen chloride or hydrogen fluoride. [] Additionally, Fourier Transform Infrared Spectroscopy (FTIR) has been employed to analyze the gaseous byproducts of the reaction between this compound and chlorine dioxide, providing insights into its reactivity and potential environmental fate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)